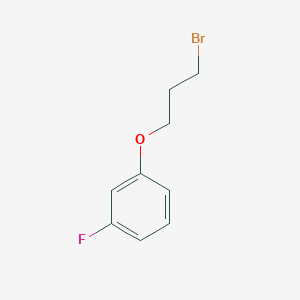

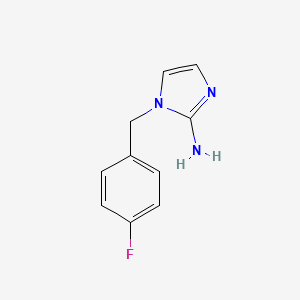

![molecular formula C7H12N2O B3113135 1,4-Diazabicyclo[3.3.1]nonan-2-one CAS No. 1935284-30-2](/img/structure/B3113135.png)

1,4-Diazabicyclo[3.3.1]nonan-2-one

概要

説明

1,4-Diazabicyclo[3.3.1]nonan-2-one is a quasi-spherical molecule . It is often used to prepare switchable materials with a high phase transition temperature . The molecule is similar to 1,4-diazabicyclo[2.2.2]octane (DABCO), but with reduced molecular symmetry while maintaining a quasi-spherical shape .

Synthesis Analysis

The synthesis of 1,4-Diazabicyclo[3.3.1]nonan-2-one involves reacting it with equimolar amounts of HClO4 or HReO4 in aqueous solution . This process yields products with a high yield (≥96%) and the liquids are characterized as high-viscosity liquids at room temperature .Molecular Structure Analysis

The molecular structure of 1,4-Diazabicyclo[3.3.1]nonan-2-one is confirmed on the basis of their NMR and IR spectra as well as by elemental analysis . The molecule exhibits switchable phase transition, dielectric, and second-harmonic-generation properties .Chemical Reactions Analysis

The chemical reactions of 1,4-Diazabicyclo[3.3.1]nonan-2-one involve the formation of one-dimensional cationic chains connected by different types of hydrogen bonds . These reactions exhibit switchable phase transition and dielectric anomalies .Physical And Chemical Properties Analysis

1,4-Diazabicyclo[3.3.1]nonan-2-one exhibits surface activity and is capable of partially wetting a hydrophobic surface . It also shows switchable phase transition and dielectric anomalies .科学的研究の応用

Synthesis of Heterocyclic Compounds

DBN has been extensively utilized in the synthesis of a wide range of heterocyclic compounds, such as 1,4-diazepines, which exhibit significant biological activities including antipsychotic, anxiolytic, and anticancer properties. Rashid et al. (2019) highlighted the synthesis, reactions, and biological evaluation of 1,4-diazepines, emphasizing their pharmaceutical potential due to their diverse biological activities. The review summarizes synthetic routes and chemical reactions for 1,4-diazepine derivatives, pointing out their importance in medicinal chemistry (Rashid et al., 2019).

Biological Activities

The chemical framework of DBN is instrumental in developing compounds with pronounced biological activities. Compounds derived from DBN, such as 1,3,4-thiadiazoles, exhibit antimicrobial, anti-inflammatory, and antitumor activities. Lelyukh (2019) conducted a comprehensive review on the biological activity of heterocyclic systems based on 1,3,4-thiadiazole, confirming their potential in modern medicinal chemistry for the treatment of various diseases (Lelyukh, 2019).

Optoelectronic Materials

The structural uniqueness of DBN-based compounds extends their utility to the field of optoelectronic materials. Wang et al. (2021) reviewed the progress of 1,4-diazafluorene-cored heterocyclic aromatic hydrocarbons, including derivatives of DBN, for their use in organic optoelectronic devices. The review emphasizes the green-synthesis advantage of these compounds and their significant role in sustainable development of organic electronics (Wang et al., 2021).

Neuroprotective Agents

DBN derivatives have also been explored as potential neuroprotective agents. For instance, gacyclidine, a related compound, has been evaluated as an adjuvant medication in the treatment of organophosphate poisoning. Lallement et al. (1999) discussed the therapeutic value of gacyclidine, highlighting its ability to ensure complete management of nerve agent poisoning, including rapid normalization of EEG activity, clinical recovery, and neuroprotection (Lallement et al., 1999).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1,4-Diazabicyclo[3.3.1]nonan-2-one is a positive allosteric modulator of AMPA receptors . AMPA receptors are a type of glutamate receptor, which play a crucial role in the functioning of the mammalian central nervous system .

Mode of Action

This compound interacts with AMPA receptors, enhancing their activity . This modulation is mild, preventing hyperstimulation of the CNS glutamatergic system and neurotoxicity .

Biochemical Pathways

AMPA receptors are directly involved in the formation of cognitive functions and memory . Positive allosteric modulation of these receptors by 1,4-Diazabicyclo[3.3.1]nonan-2-one can enhance these functions .

Pharmacokinetics

The ADME properties of 1,4-Diazabicyclo[33The compound’s positive modulation of ampa receptors suggests it is able to cross the blood-brain barrier and interact with its target receptors in the brain .

Result of Action

The modulation of AMPA receptors by 1,4-Diazabicyclo[3.3.1]nonan-2-one can have a cognitive-stimulating effect . This makes it potentially useful in the treatment of various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

特性

IUPAC Name |

1,4-diazabicyclo[3.3.1]nonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-4-8-6-2-1-3-9(7)5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNXHTYOZRMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C1)C(=O)CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[3.3.1]nonan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

![3-[1,4]Oxazepan-4-yl-propan-1-ol](/img/structure/B3113087.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3113092.png)

![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)

![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)